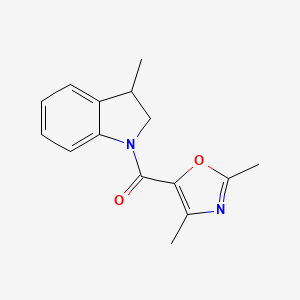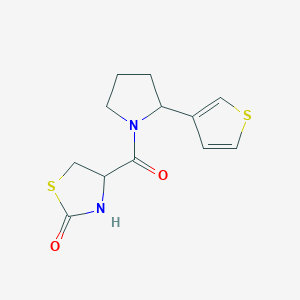![molecular formula C13H22N4 B7585820 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. DMCM has been widely used in scientific research to study the mechanism of action of benzodiazepines, which are a class of drugs that act as central nervous system depressants.
作用機序
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA in the brain. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane binds to a specific site on the GABA-A receptor, which enhances the effect of GABA on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to produce sedative, anxiolytic, and anticonvulsant effects in animal models. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has also been shown to produce muscle relaxant effects and to increase the threshold for electroconvulsive shock seizures. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been used to study the effects of benzodiazepines on sleep, memory, and learning.
実験室実験の利点と制限
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several advantages for use in lab experiments. It is a potent and selective agonist for GABA-A receptors, which allows for precise control of the experimental conditions. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has also been extensively studied in animal models, which provides a wealth of data for comparison and interpretation. However, 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several limitations as well. It is a highly potent compound, which requires careful handling and storage. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane also has a short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for research on 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane. One area of interest is the development of new benzodiazepine analogs that have improved pharmacokinetic properties and fewer side effects. Another area of interest is the study of the effects of benzodiazepines on neuroplasticity and neurogenesis. Finally, there is a need for more research on the long-term effects of benzodiazepine use, particularly in the context of chronic use and withdrawal.
合成法
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane can be synthesized by the reaction of 1-methylimidazole with 9-methyl-9-azabicyclo[4.2.1]nonan-3-one in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane.
科学的研究の応用
9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been widely used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which leads to sedative, anxiolytic, and anticonvulsant effects. 9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been used to study the binding of benzodiazepines to GABA receptors, as well as the interaction between benzodiazepines and other drugs.
特性
IUPAC Name |
9-methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-15-8-6-14-13(15)10-17-7-5-11-3-4-12(9-17)16(11)2/h6,8,11-12H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAMVSXDVXRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)





![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
